molecular formula C10H14FNO B13322738 3-Fluoro-5-(2-methylpropoxy)aniline

3-Fluoro-5-(2-methylpropoxy)aniline

Cat. No.: B13322738
M. Wt: 183.22 g/mol
InChI Key: SWIGMQNVXLSMMD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-methylpropoxy)aniline: is an organic compound with the molecular formula C10H14FNO It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the third position and a 2-methylpropoxy group at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 3-fluoroaniline, undergoes a substitution reaction with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with 2-methylpropoxy bromide in the presence of a palladium catalyst and a base. This reaction is performed under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-methylpropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-5-(2-methylpropoxy)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The 2-methylpropoxy group provides steric hindrance, influencing the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: Lacks the 2-methylpropoxy group, resulting in different reactivity and applications.

    5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of a 2-methylpropoxy group, leading to variations in chemical properties and uses.

    3-Fluoro-4-(2-methylpropoxy)aniline: The position of the substituents is different, affecting the compound’s overall behavior and applications.

Uniqueness

3-Fluoro-5-(2-methylpropoxy)aniline is unique due to the specific positioning of the fluorine and 2-methylpropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-fluoro-5-(2-methylpropoxy)aniline

InChI

InChI=1S/C10H14FNO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6,12H2,1-2H3

InChI Key

SWIGMQNVXLSMMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)N)F

Origin of Product

United States

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